molecular formula C18H15N3O3S2 B2386456 (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351664-83-9

(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2386456
CAS No.: 1351664-83-9
M. Wt: 385.46
InChI Key: QDANKADEUUPGEX-AATRIKPKSA-N
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Description

(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several new thiophene-based heterocycles have been synthesized and evaluated for their antimicrobial activities. Compounds incorporating a thiophene moiety have shown potential as antimicrobial agents, with some compounds exhibiting higher potency than standard drugs against specific fungal strains, indicating their promise in developing new antimicrobial therapies (Mabkhot et al., 2016).

Antiproliferative Activity

Thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides derivatives have been synthesized and tested for their antiproliferative activity against the NCI-60 cell lines. Notably, compounds with 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides structures were found to have significant activity, particularly against melanoma and breast cancer cell lines, suggesting their potential in cancer therapy (Joyce Hung et al., 2014).

Analgesic and Antiparkinsonian Activities

Thiophene-based compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising analgesic and antiparkinsonian activities. These compounds were compared to reference drugs Valdecoxib and Benzatropine, indicating their potential for treating pain and Parkinson's disease (Amr et al., 2008).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been studied as antiprotozoal agents. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, highlighting their potential as antiprotozoal medications (Ismail et al., 2004).

Properties

IUPAC Name

N-[5-[(E)-3-thiophen-2-ylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-16(6-5-12-3-2-10-25-12)21-8-7-13-15(11-21)26-18(19-13)20-17(23)14-4-1-9-24-14/h1-6,9-10H,7-8,11H2,(H,19,20,23)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDANKADEUUPGEX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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